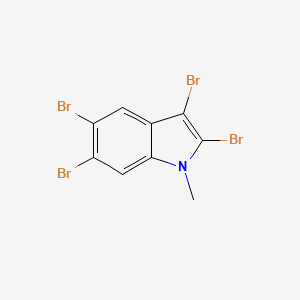
2,3,5,6-Tetrabromo-1-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrabromo-1-methylindole is a natural product found in Palisada perforata, Laurencia decumbens, and Chondrophycus papillosus with data available.
Aplicaciones Científicas De Investigación
Biomedical Applications
Antimicrobial Activity
Research indicates that 2,3,5,6-tetrabromo-1-methylindole exhibits notable antimicrobial properties. For instance, studies have shown that compounds derived from marine indoles can inhibit the growth of various pathogenic bacteria and fungi . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of tetrabromo-1-methylindole exhibit cytotoxic effects against several cancer cell lines, including lung adenocarcinoma . The presence of bromine atoms is thought to enhance the compound's ability to interact with biological targets such as DNA or proteins involved in cell proliferation.
Environmental Applications
Bioremediation
Due to its halogenated structure, this compound has been studied for its role in bioremediation processes. Its application in degrading pollutants in marine environments has been explored, particularly in relation to its ability to adsorb heavy metals and other contaminants .
Synthetic Chemistry
Building Block for Heterocycles
In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the development of novel derivatives through various coupling reactions . These derivatives can possess enhanced biological activities or novel properties suitable for pharmaceutical applications.
Table 1: Antimicrobial Activity of Tetrabromo-1-Methylindole Derivatives
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | 25 µg/mL |
Table 2: Anticancer Activity of Tetrabromo-1-Methylindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (lung adenocarcinoma) | 10 µM |
| MCF-7 (breast cancer) | 15 µM | |
| HeLa (cervical cancer) | 12 µM |
Propiedades
Fórmula molecular |
C9H5Br4N |
|---|---|
Peso molecular |
446.76 g/mol |
Nombre IUPAC |
2,3,5,6-tetrabromo-1-methylindole |
InChI |
InChI=1S/C9H5Br4N/c1-14-7-3-6(11)5(10)2-4(7)8(12)9(14)13/h2-3H,1H3 |
Clave InChI |
CVMZSJYGMCTFEN-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
SMILES canónico |
CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
Sinónimos |
2,3,5,6-tetrabromo-1-methylindole |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















